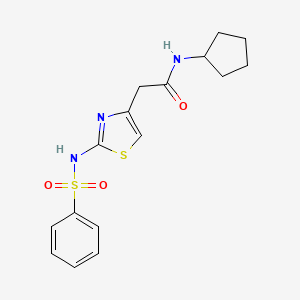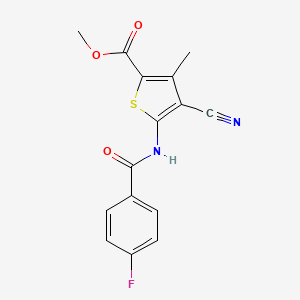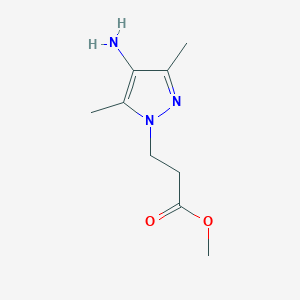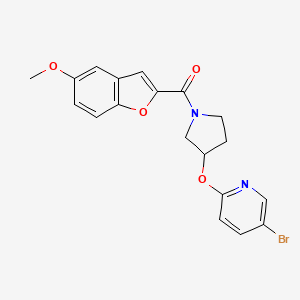![molecular formula C13H14N4O3 B3012366 N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide CAS No. 309950-83-2](/img/structure/B3012366.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide
Übersicht
Beschreibung
The compound "N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide" is a derivative of benzamide with an imidazole ring and a nitro group as substituents. This structure suggests potential biological activity, as imidazole rings are present in many biologically active molecules, and nitro groups are often seen in pharmaceuticals with various therapeutic effects.
Synthesis Analysis
The synthesis of related imidazolylbenzamide compounds has been reported, where N-substituted imidazolylbenzamides were synthesized and evaluated for their cardiac electrophysiological activity. These compounds showed promising results as selective class III agents, indicating that the imidazolyl group is a viable pharmacophore for such activity . Although the exact synthesis of "this compound" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using various spectroscopic methods, as demonstrated in the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide. This compound was characterized by NMR, MS, IR, and X-ray diffraction, which are standard techniques for determining the structure of organic compounds . These methods could be used to analyze the molecular structure of "this compound" as well.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be complex, as seen in the synthesis of nanoparticles and nanocrystals of a nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide. The study of this complex revealed insights into the coordination chemistry and the formation of metal complexes with benzamide derivatives . The presence of the imidazole and nitro groups in "this compound" would likely influence its reactivity and the types of chemical reactions it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their substituents. For instance, the presence of a nitro group can affect the electron distribution and the overall reactivity of the compound. The study of the crystal structure of related compounds, such as in the case of N-(p-nitrobenzyl)iminodiacetic acid and its copper(II) complexes, provides insights into the intermolecular interactions and the potential for molecular recognition . These properties are crucial for understanding the behavior of "this compound" in various environments and could predict its solubility, stability, and interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Development of Quality Control Methods
The compound N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a derivative related to N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide, has been explored for its anticonvulsive activity. Quality control methods for its identification, determination of impurities, and quantitative analysis have been developed using IR, UV, and 1H NMR spectroscopy. These methods are crucial for the standardization of the substance for medical applications (Sych et al., 2018).
AMPA Receptor Antagonism
A study on 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride (YM90K) and related compounds, which share structural similarities with this compound, demonstrated significant activity in inhibiting AMPA receptor, a type of glutamate receptor in the brain. This research aids in understanding the potential neurological implications of these compounds (Ohmori et al., 1994).
Synthesis and Characterization of Nickel(II) Complexes
Research into the nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide, a compound related to this compound, focused on its synthesis and characterization. This study provided insights into the structural and chemical properties of such complexes, useful for further applications in coordination chemistry (Saeed et al., 2013).
Antiarrhythmic Properties
The derivative N-[2-(1-adamantylamino)-2-oxoethyl]-N-[3-(diethylamino)propyl]-4-nitrobenzamide exhibited promising antiarrhythmic activity in experimental models. This finding suggests potential therapeutic applications of such derivatives in the treatment of cardiac arrhythmias (Likhosherstov et al., 2014).
Antituberculosis Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antituberculosis activity. The research demonstrated varying degrees of effectiveness against Mycobacterium tuberculosis, indicating potential applications in developing new antituberculosis agents (Foroumadi et al., 2004).
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-13(11-2-4-12(5-3-11)17(19)20)15-6-1-8-16-9-7-14-10-16/h2-5,7,9-10H,1,6,8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYWEQWOZOUVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)
![[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B3012288.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B3012289.png)



![2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B3012293.png)
![2-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3012295.png)
![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)


![N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3012302.png)
